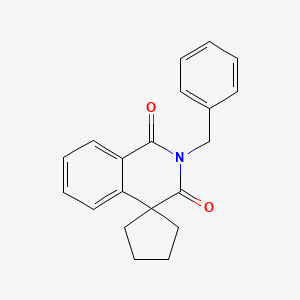

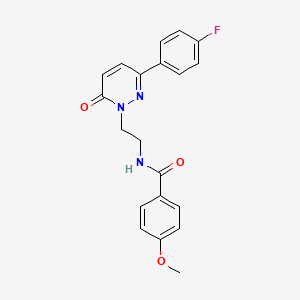

![molecular formula C9H9ClN2O2 B2748115 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2413900-01-1](/img/structure/B2748115.png)

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2413900-01-1 . It has a molecular weight of 212.64 . It is typically stored at room temperature and comes in a powder form . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The IUPAC name for this compound is 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride . The InChI code is 1S/C9H8N2O2.ClH/c1-6-2-3-8-10-4-7 (9 (12)13)11 (8)5-6;/h2-5H,1H3, (H,12,13);1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 212.64 .Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research on heterocyclic compounds, including 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, has highlighted their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. The synthesis of these compounds involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis to produce the carboxylic acids. These activities suggest the compounds' relevance in developing therapeutic agents targeting inflammation and related symptoms (Abignente et al., 1982). Another study synthesizing 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides found that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid exhibited significant anti-inflammatory and analgesic activity, emphasizing the therapeutic potential of these compounds (Di Chiacchio et al., 1998).

Synthesis of Novel Compounds

In the realm of novel compound synthesis, one study detailed the production of 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivatives using 1,1′-carbonyldiimidazole (CDI) as a catalyst under solvent-free conditions. This approach yielded compounds with more than 72% efficiency, one of which exhibited notable antimicrobial activity, suggesting the versatility of 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives in synthesizing potential antimicrobial agents (Patoliya & Kharadi, 2013).

Chemical Synthesis Techniques

The compound's utility extends to chemical synthesis techniques, where its derivatives have been used in efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives. These methods utilize palladium- or copper-catalyzed methodologies, highlighting the compound's role in facilitating novel synthetic routes for heterocyclic compounds, which could have implications in various fields including pharmaceuticals and material science (Enguehard et al., 2003).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the treatment of TB . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds are being critically reviewed for their potential in this area .

properties

IUPAC Name |

6-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPRUNNXQRVNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2C(=O)O)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate](/img/structure/B2748032.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2748034.png)

![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)

![2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2748036.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)